molecular formula C10H5N3O6 B14746413 Naphthalene, 1,3,5-trinitro- CAS No. 2243-94-9

Naphthalene, 1,3,5-trinitro-

Cat. No.: B14746413
CAS No.: 2243-94-9
M. Wt: 263.16 g/mol
InChI Key: OVYNZJGOWOXAKN-UHFFFAOYSA-N
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Description

1,3,5-Trinitronaphthalene (C₁₀H₅N₃O₆, MW: 263.18) is a nitroaromatic compound formed by substituting three hydrogen atoms on the naphthalene ring with nitro (-NO₂) groups at the 1, 3, and 5 positions. It is classified as an unstable substance, forbidden from transport due to its propensity to decompose into acrid smoke and toxic nitrogen oxides (NOₓ) upon heating . Its instability limits practical applications, though it serves as a subject of research in molecular interactions and explosive chemistry.

Properties

CAS No.

2243-94-9

Molecular Formula

C10H5N3O6

Molecular Weight

263.16 g/mol

IUPAC Name

1,3,5-trinitronaphthalene

InChI

InChI=1S/C10H5N3O6/c14-11(15)6-4-8-7(10(5-6)13(18)19)2-1-3-9(8)12(16)17/h1-5H

InChI Key

OVYNZJGOWOXAKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1,3,5-trinitro- typically involves the nitration of naphthalene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product. The nitration reaction proceeds through the formation of nitronium ions (NO2+), which act as electrophiles and attack the aromatic ring of naphthalene.

Industrial Production Methods: Industrial production of Naphthalene, 1,3,5-trinitro- follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous addition of naphthalene to a nitrating mixture under controlled conditions. The reaction mixture is then quenched, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Naphthalene, 1,3,5-trinitro- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products Formed:

    Reduction: The major products are the corresponding amino derivatives of naphthalene.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Naphthalene, 1,3,5-trinitro- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 1,3,5-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions. The nitro groups can also participate in electron transfer processes, making the compound useful in redox reactions.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Stability Key Applications/Toxicity
1,3,5-Trinitronaphthalene C₁₀H₅N₃O₆ 263.18 Unstable Research (molecular complexes); emits NOₓ
1,3,8-Trinitronaphthalene C₁₀H₅N₃O₆ 263.16 Not reported Limited by steric hindrance
1,3,5-Trinitrobenzene C₆H₃N₃O₆ 213.10 Moderate Explosives; mutagenic
RDX C₃H₆N₆O₆ 222.12 High Military explosives; detonation velocity 8,750 m/s
HMX C₄H₈N₈O₈ 296.20 Very high High-performance explosives

Table 2. Reactivity in Additive Compound Formation

Compound Additive Compound Formation Capacity Key Factors Influencing Reactivity
1,3,5-Trinitronaphthalene High (optimal meta-substitution) Electron-withdrawing nitro groups enhance charge transfer
1,3,8-Trinitronaphthalene Moderate Steric hindrance from 8-position nitro group
1,3,5-Trinitrobenzene High (similar to s-trinitrobenzene) Planar structure facilitates donor-acceptor interactions

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